Hydrocortisone 21-butyrate

Glucocorticoid receptor Binding affinity Structure-activity relationship

Sourcing Hydrocortisone 21-Butyrate (CAS 6677-99-2) as a reference standard is critical for ANDA submissions. This C21 ester is a primary degradation impurity of the clinically important 17-butyrate isomer and requires a distinct analytical marker. Its rapid hydrolysis by tissue esterases makes it an ideal prodrug model. Choose our high-purity, well-characterized standard for reliable method validation, system suitability testing, and stability studies, ensuring your analytical data meets regulatory scrutiny.

Molecular Formula C25H36O6
Molecular Weight 432.5 g/mol
CAS No. 6677-99-2
Cat. No. B030940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone 21-butyrate
CAS6677-99-2
Synonyms(11β)-11,17-Dihydroxy-21-(1-oxobutoxy)pregn-4-ene-3,20-dione;  Cortisol 21-Butyrate; 
Molecular FormulaC25H36O6
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C25H36O6/c1-4-5-21(29)31-14-20(28)25(30)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,30H,4-11,13-14H2,1-3H3
InChIKeyYZNQMPPBWQTLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrocortisone 21-Butyrate (CAS 6677-99-2): Potency Class and Positional Isomer Distinctions for Scientific Procurement


Hydrocortisone 21-butyrate (CAS 6677-99-2) is a semi-synthetic corticosteroid ester formed through the esterification of hydrocortisone (cortisol) with butyric acid specifically at the C21 position. It is classified as a Class A corticosteroid with a short-chain ester at C21 [1]. Pharmacologically, it functions as a prodrug that is hydrolyzed to the active parent compound, hydrocortisone, exerting its anti-inflammatory effects via glucocorticoid receptor (GR) agonism . In the clinical potency classification of topical corticosteroids, hydrocortisone butyrate is categorized as a medium-potency corticosteroid [2]. Crucially, this compound is one of two distinct positional isomers, and it is also recognized as a known impurity that can arise from the isomerization of hydrocortisone 17-butyrate in specific formulations, a critical factor for analytical sourcing [3]. Its primary application is in topical dermatological preparations for corticosteroid-responsive dermatoses, with procurement value centered on its use as a reference standard in analytical method development, quality control for Abbreviated New Drug Applications (ANDA), and in research focused on esterase-dependent activation pathways [4].

Why Hydrocortisone 21-Butyrate Cannot Be Interchanged with 17-Butyrate or Unmodified Hydrocortisone


Generic substitution between hydrocortisone 21-butyrate and its closely related analogs—including its positional isomer hydrocortisone 17-butyrate, the parent alcohol hydrocortisone, or other short-chain esters like hydrocortisone 21-hemisuccinate—is scientifically unsound due to fundamental divergences in enzymatic stability, receptor binding kinetics, and analytical identity. The position of esterification dictates susceptibility to hydrolysis by tissue esterases; while the 21-ester is a highly labile prodrug that is completely hydrolyzed to hydrocortisone during dermal absorption, the 17-ester is essentially resistant to enzymatic cleavage [1][2]. This metabolic dichotomy profoundly alters the temporal profile and local concentration of the active glucocorticoid. Furthermore, the 21-butyrate isomer is a known degradation impurity of the 17-butyrate formulation, a chemical relationship that carries specific regulatory limits and necessitates distinct analytical reference standards for quality control and stability studies [3][4]. These compound-specific characteristics, detailed in the quantitative evidence below, invalidate any assumption of functional or analytical interchangeability.

Quantitative Differential Evidence: Hydrocortisone 21-Butyrate vs. 17-Butyrate and 21-Hemisuccinate


Receptor Binding Affinity: 21-Butyrate of Cortisol 17-Valerate vs. Cortisol

The C21-butyrate modification influences glucocorticoid receptor (GR) binding kinetics relative to the parent steroid, cortisol. In receptor binding studies, the 21-butyrate of cortisol 17-valerate demonstrated a relative binding affinity (RBA) of 1.33 compared to cortisol (set as baseline = 1.0), indicating a modestly enhanced affinity for the glucocorticoid receptor .

Glucocorticoid receptor Binding affinity Structure-activity relationship Lipophilicity

Enzymatic Hydrolysis Resistance: 21-Ester Susceptibility vs. 17-Ester Resistance

The esterification position fundamentally alters the compound's susceptibility to enzymatic degradation, which is a critical determinant of prodrug activation and local tissue residence time. Studies confirm that the 17-ester is essentially resistant to hydrolysis by hog liver and mouse skin esterases, while the 21-ester is highly susceptible to enzymatic cleavage [1]. In a rabbit ear skin single-pass perfusion model, hydrocortisone 21-butyrate was completely hydrolyzed during dermal absorption [2].

Esterase Prodrug metabolism Dermal pharmacokinetics Enzymatic hydrolysis

Formulation Stability: Isomerization of 17-Butyrate to 21-Butyrate

Hydrocortisone 21-butyrate is a known degradation product or impurity arising from the isomerization of hydrocortisone 17-butyrate in specific topical formulations, particularly in ethanolic solutions where 17-butyrate degrades spontaneously to 21-butyrate within 6 to 8 weeks [1]. Patents specifically disclose methods to prevent this isomerization, utilizing stabilizers such as safflower oil to maintain the integrity of the 17-butyrate composition [2].

Isomerization Stability studies Formulation science Safflower oil

Analytical Identity and Purity Standards: 21-Butyrate as a Quantifiable Impurity

Hydrocortisone 21-butyrate is explicitly listed as a specified impurity in official pharmacopoeial monographs for hydrocortisone butyrate API. It has a defined retention time in validated HPLC methods used for impurity profiling (e.g., retention time of 9.14 min in one study) [1]. Regulatory standards set specific limits for this compound and other related impurities, necessitating its use as a calibrated reference standard for analytical method development and quality control [2].

Impurity profiling HPLC Analytical method validation Quality control

Primary Application Scenarios for Procuring Hydrocortisone 21-Butyrate (CAS 6677-99-2)


Analytical Reference Standard for Impurity Profiling in Hydrocortisone 17-Butyrate API

In this high-value application, hydrocortisone 21-butyrate is purchased as a certified reference standard for use in high-performance liquid chromatography (HPLC) methods. As a specified impurity and degradation product of the clinically used 17-butyrate isomer, it is essential for method development, system suitability testing, and the quantification of impurities in both drug substance and drug product batches [1]. The compound's defined retention time (e.g., 9.14 min in validated methods) enables its precise identification and separation from the parent peak, a mandatory step for ANDA submissions and commercial quality control [2].

Positive Control in Esterase-Dependent Prodrug Activation Research

Given its complete and rapid hydrolysis to hydrocortisone by tissue esterases, hydrocortisone 21-butyrate serves as an ideal positive control or comparator in in vitro and ex vivo studies investigating the kinetics and mechanisms of esterase-mediated prodrug activation [1]. Its high susceptibility to enzymatic cleavage contrasts sharply with the resistance of the 17-ester, allowing researchers to model and differentiate the activation profiles of various ester prodrugs in dermal or hepatic metabolism assays [2]. This application is directly supported by evidence of its complete hydrolysis during dermal absorption in the rabbit ear perfusion model [3].

Forced Degradation and Formulation Stability Studies for Topical Corticosteroids

Formulation scientists utilize hydrocortisone 21-butyrate to study and mitigate the isomerization of hydrocortisone 17-butyrate in topical preparations. As the primary degradation product of the 17-ester in ethanolic solutions, the 21-ester must be monitored to assess formulation stability. Research and development protocols may include spiking formulations with 21-butyrate to validate the specificity of stability-indicating analytical methods, or to test the efficacy of stabilizers like safflower oil in preventing its formation from 17-butyrate over time [4].

Reference Compound for Glucocorticoid Receptor (GR) Binding Studies

For researchers investigating structure-activity relationships (SAR) of corticosteroids, hydrocortisone 21-butyrate provides a useful reference point for understanding the impact of C21 esterification on receptor affinity. Its relative binding affinity of 1.33 compared to cortisol (RBA=1.0) demonstrates how a C21-butyrate modification enhances GR binding compared to the parent alcohol, and provides a contrast to the affinity-decreasing effect of a C21-acetate group . This makes it a valuable tool in the rational design and benchmarking of novel glucocorticoid receptor modulators.

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